molecular formula C10H13NO2 B1590294 Ethyl 2-amino-5-methylbenzoate CAS No. 58677-05-7

Ethyl 2-amino-5-methylbenzoate

Cat. No. B1590294
CAS RN: 58677-05-7
M. Wt: 179.22 g/mol
InChI Key: OROMVXLWBWNXIW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methylbenzoate, also known as Ethyl anthranilate, is a minor constituent of Burgundy Pinot noir wines . It is an organic compound used in various applications .


Synthesis Analysis

This compound can be synthesized from 5-Methyl-2-nitro-benzoic acid ethyl ester . It is commonly used in drug synthesis and can be used as an intermediate for the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2 . Its molecular weight is 179.22g/mol .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be treated with dimethylsulfuric acid to give a N-methylated product. The N-methylated product can then be reduced using lithium aluminum hydride .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-amino-5-methylbenzoate is a versatile compound used in various chemical syntheses. For instance, it is utilized in the creation of benzo[b]thiophen derivatives, which are significant in pharmacological studies (Chapman et al., 1971). Its derivatives are studied for their solubility in various solvents, essential for purification processes (Zhu et al., 2019). Moreover, modifications of this compound have led to the development of thiazolo[4,5-d]pyrimidines, which show antimicrobial properties (Balkan et al., 2001).

Antimicrobial Studies

The antimicrobial potential of this compound derivatives has been a focus of research. For example, its derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been synthesized and shown to have activity against bacteria and fungi (Desai et al., 2019).

Involvement in Drug Synthesis

This compound plays a role in synthesizing various drugs. An instance is its involvement in synthesizing a compound designed for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997). It's also used in creating ligands with potential antimicrobial activity (Patel, 2020).

Pharmaceutical Research

In the pharmaceutical realm, this compound derivatives have been investigated for their potential medicinal properties. For example, a derivative, ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, is studied for its acetylcholinesterase inhibition and potential in Alzheimer's disease treatment (Soriano et al., 2010).

Safety and Hazards

While specific safety data for Ethyl 2-amino-5-methylbenzoate was not found, it’s important to handle all chemicals with care. Always refer to the material safety data sheet (MSDS) for the substance for detailed safety information .

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-5-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific proteins, altering their function and stability . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their catalytic activity . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s effects at the cellular and organismal levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

ethyl 2-amino-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROMVXLWBWNXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489826
Record name Ethyl 2-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58677-05-7
Record name Ethyl 2-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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